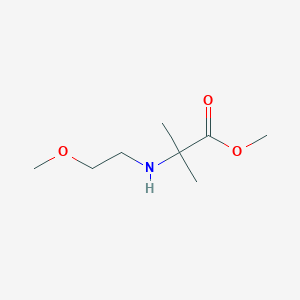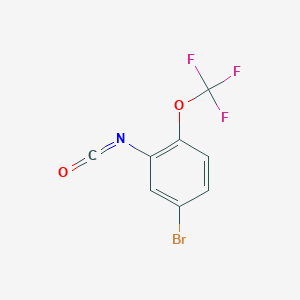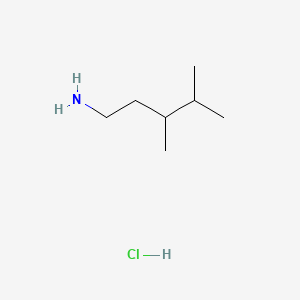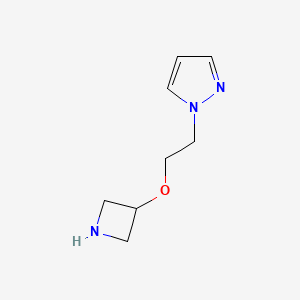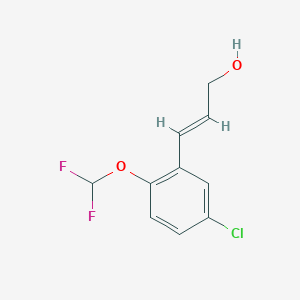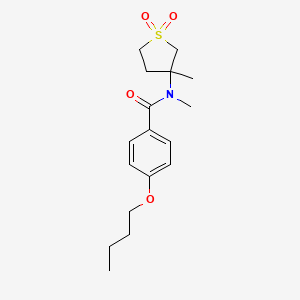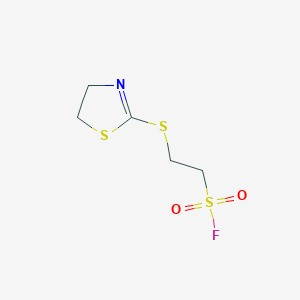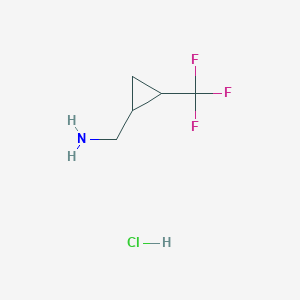![molecular formula C7H13NO B13521818 N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-7-oxabicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective and enantiomerically enriched products. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in dry THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can act as a ligand in biochemical studies, helping to elucidate the structure and function of biological macromolecules.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in signal transduction pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: A structurally related compound with similar chemical properties.
N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: A salt form of the compound with enhanced solubility.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of an oxabicycloheptane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-5-2-3-7(6)9-5/h5-8H,2-4H2,1H3 |
InChI Key |
STTPHAACIWJLDK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



